N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazolidine Ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Hydroxyethoxy Group: This step might involve the reaction of an epoxide with a nucleophile to form the hydroxyethoxy group.
Final Assembly: The final compound is assembled through a series of condensation and protection/deprotection steps to ensure the correct functional groups are in place.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form alcohols.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions might include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Its multiple functional groups could interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other imidazolidine derivatives or thiophene-containing molecules. Examples could be:
- N-(2-(2-hydroxyethoxy)-2-(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
- N-(2-(2-hydroxyethoxy)-2-(pyridin-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Uniqueness
The uniqueness of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c16-5-6-19-9(10-2-1-7-20-10)8-14-12(18)15-4-3-13-11(15)17/h1-2,7,9,16H,3-6,8H2,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEKLCKKTZUKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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